8-Bromo-5-nitroisoquinoline
Overview
Description
8-Bromo-5-nitroisoquinoline is a compound that is part of the isoquinoline family, characterized by the presence of a nitro group at the 5-position and a bromine atom at the 8-position of the isoquinoline ring system. This structure is a key intermediate in the synthesis of various pharmacologically active compounds and can be further functionalized to produce a wide range of derivatives with potential biological activities.
Synthesis Analysis
The synthesis of 8-Bromo-5-nitroisoquinoline derivatives can be achieved through a multi-step process starting from 8-hydroxyquinoline. The process involves electrophilic bromination, which introduces a bromine atom into the isoquinoline ring. The use of N-Bromosuccinimide is a common reagent for this purpose, leading to the formation of 5-Bromoisoquinoline, which can then be further nitrated to produce 5-Bromo-8-nitroisoquinoline . Additionally, a novel approach to synthesize C-8-brominated tetrahydroquinolines involves a stereospecific [3 + 3]-annulation of donor-acceptor cyclopropanes with nitrosoarenes, which can be conducted under mild conditions and offers a pathway to structurally diverse compounds .
Molecular Structure Analysis
The molecular structure of 8-Bromo-5-nitroisoquinoline consists of a heterocyclic isoquinoline core with a nitro group and a bromine atom as substituents. The positioning of these groups is crucial for the chemical reactivity and the potential biological activity of the compound. The presence of these electron-withdrawing groups can influence the electronic distribution within the molecule, which is important for its interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of 8-Bromo-5-nitroisoquinoline allows for further functionalization. For instance, the amino group can be introduced at the 5-position of the isoquinoline ring, leading to the formation of 5-amino-7-bromoquinolin-8-ol derivatives. These derivatives can then react with various sulfonylchlorides to produce sulfonate derivatives in a chemoselective manner . Such transformations are significant as they open the door to a wide array of chemical entities with potential pharmacological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of 8-Bromo-5-nitroisoquinoline and its derivatives are influenced by the presence of the nitro and bromo substituents. These groups can affect the compound's solubility, stability, and reactivity. The bromine atom, being a good leaving group, can participate in further chemical reactions, such as cross-coupling, to create more complex molecules. The nitro group can be reduced to an amino group, which can then be used for the synthesis of sulfonate derivatives, as mentioned earlier. These derivatives have been evaluated for their antimicrobial activities and have shown potent antibacterial and antifungal activities compared to standard drugs .
Scientific Research Applications
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Pharmaceutical Synthesis
- 8-Bromo-5-nitroisoquinoline is a key intermediate in the synthesis of pharmaceutical compounds . The specific methods of application or experimental procedures are not detailed, but typically involve chemical reactions under controlled conditions. The outcomes of these processes are new pharmaceutical compounds, the properties and effectiveness of which would be determined through further testing and analysis .
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Chemical Research
- This compound is also used in chemical research, particularly in the study of heterocyclic compounds . The methods of application in this field would involve using the compound in various chemical reactions to study its properties and behavior. The outcomes of such research could lead to new understandings of the compound and its potential uses .
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Patent Applications
- “8-Bromo-5-nitroisoquinoline” is mentioned in several patents . These patents often involve the synthesis of new compounds, where “8-Bromo-5-nitroisoquinoline” could be used as an intermediate or a reactant . The specific methods of application or experimental procedures would be detailed in the individual patents .
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Chemical Education
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Chemical Suppliers
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Chemical Databases
Safety And Hazards
properties
IUPAC Name |
8-bromo-5-nitroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-8-1-2-9(12(13)14)6-3-4-11-5-7(6)8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQCHGICDSWPJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NC=CC2=C1[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593222 | |
Record name | 8-Bromo-5-nitroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20593222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-5-nitroisoquinoline | |
CAS RN |
252861-41-9 | |
Record name | 8-Bromo-5-nitroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20593222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Bromo-5-nitroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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